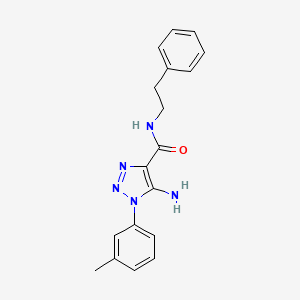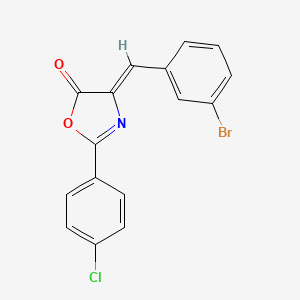![molecular formula C16H23NO B5973708 [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol](/img/structure/B5973708.png)
[1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol, also known as MPPM, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
作用机制
The mechanism of action of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol is not fully understood, but several studies have provided insights into its potential mode of action. One study suggested that [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines (2). Another study proposed that [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol may exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain (3). Further studies are needed to fully elucidate the mechanism of action of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol.
Biochemical and Physiological Effects:
[1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol has been shown to have various biochemical and physiological effects in scientific research studies. One study reported that [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol reduced the levels of pro-inflammatory cytokines in the synovial fluid of rats with induced rheumatoid arthritis (2). Another study found that [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol reduced the levels of amyloid-beta peptides in the brain of transgenic mice with Alzheimer's disease (3). [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol has also been shown to induce apoptosis in cancer cells (4).
实验室实验的优点和局限性
[1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol has several advantages as a compound for lab experiments. It is relatively easy to synthesize and has been shown to have potential therapeutic applications in various disease models. However, [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. Further studies are needed to fully understand the advantages and limitations of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol in lab experiments.
未来方向
There are several future directions for research on [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol. One area of interest is the potential use of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol as a therapeutic agent in the treatment of various diseases. Further studies are needed to fully elucidate the mechanism of action of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol and its potential therapeutic applications. Another area of interest is the development of new synthesis methods for [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol that are more efficient and cost-effective. Additionally, studies are needed to investigate the potential toxicity of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol and its effects on different cell types and tissues.
Conclusion:
In conclusion, [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol ([1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol) is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. Further studies are needed to fully understand the potential therapeutic applications of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol and its mechanism of action.
合成方法
The synthesis of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol has been reported in several scientific studies. One such study used a multi-step synthesis approach, starting with the reaction of 2-methyl-3-phenylpropenal and piperidine to form 1-(2-methyl-3-phenyl-2-propen-1-yl)piperidine. This was followed by the reduction of the double bond in the molecule using sodium borohydride to form [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol ([1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol) (1). Other studies have used different reagents and reaction conditions to synthesize [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol.
科学研究应用
[1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol has been studied for its potential therapeutic applications in various scientific research studies. One study investigated the potential use of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol as an anti-inflammatory agent in the treatment of rheumatoid arthritis (2). Another study explored the potential use of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol as a neuroprotective agent in the treatment of Alzheimer's disease (3). [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol has also been studied for its potential use in the treatment of cancer (4).
属性
IUPAC Name |
[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-14(10-15-6-3-2-4-7-15)11-17-9-5-8-16(12-17)13-18/h2-4,6-7,10,16,18H,5,8-9,11-13H2,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGLTWKRVIAZKB-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-3-yl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile](/img/structure/B5973652.png)
![[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5973659.png)

![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5973666.png)

![methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B5973675.png)
![1-(4-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenyl)-2-imidazolidinone](/img/structure/B5973676.png)
![4-{2-[2-(3,5-dimethylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B5973684.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone](/img/structure/B5973689.png)

![N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5973704.png)
![6-(4-ethylphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5973714.png)
![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-tert-butylphenyl)-1,3-cyclohexanedione](/img/structure/B5973732.png)